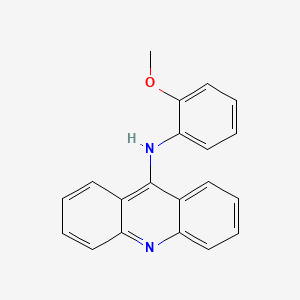![molecular formula C11H11BrO2 B14173962 2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane CAS No. 925452-53-5](/img/structure/B14173962.png)
2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane is an organic compound characterized by the presence of a bromophenyl group attached to an ethenyl moiety, which is further connected to a 1,3-dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane typically involves the reaction of 4-bromobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The ethenyl moiety can be reduced to form the corresponding ethyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in halogen bonding, while the ethenyl and dioxolane moieties can participate in π-π interactions and hydrogen bonding, respectively. These interactions can modulate the activity of the target molecules and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-4-[(E)-2-{4-[(E)-2-(4-bromophenyl)ethenyl]phenyl}ethenyl]benzene
- 4-[(E)-2-(4-Bromophenyl)ethenyl]-1,2-dimethoxybenzene
- 4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene)
Uniqueness
2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane is unique due to its combination of a bromophenyl group with an ethenyl moiety and a 1,3-dioxolane ring. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
925452-53-5 |
|---|---|
Molekularformel |
C11H11BrO2 |
Molekulargewicht |
255.11 g/mol |
IUPAC-Name |
2-[2-(4-bromophenyl)ethenyl]-1,3-dioxolane |
InChI |
InChI=1S/C11H11BrO2/c12-10-4-1-9(2-5-10)3-6-11-13-7-8-14-11/h1-6,11H,7-8H2 |
InChI-Schlüssel |
WXPZXBLCCFHYKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C=CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate](/img/structure/B14173890.png)
![3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one](/img/structure/B14173901.png)
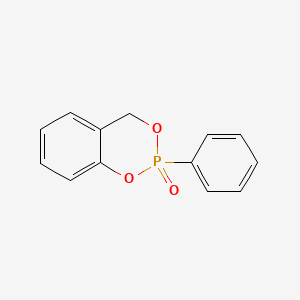
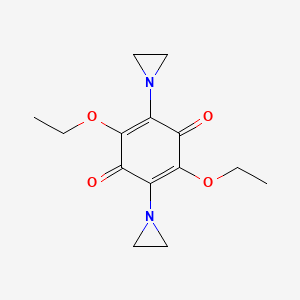
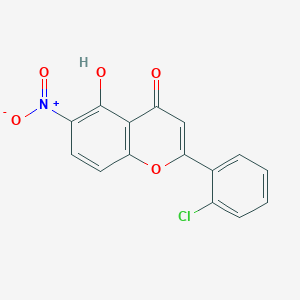
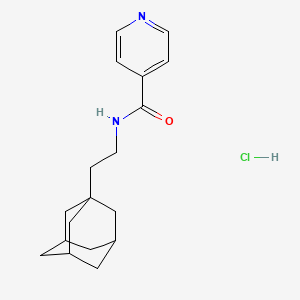


![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
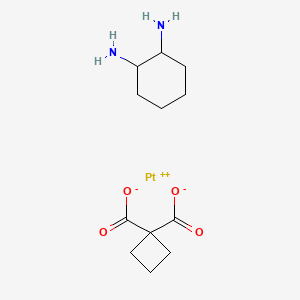
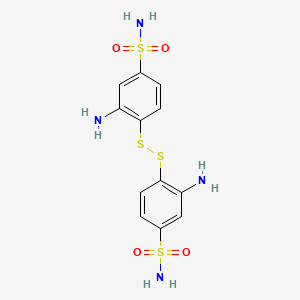
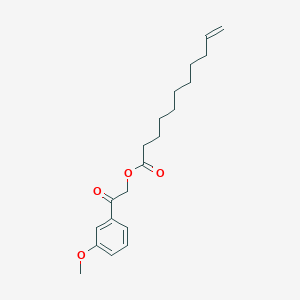
![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)
